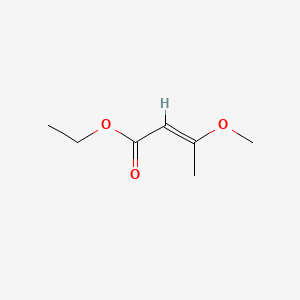
Ethyl 3-methoxy-2-butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-methoxybut-2-enoate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. Ethyl 3-methoxybut-2-enoate, specifically, is an α,β-unsaturated carboxylic ester, which means it has a double bond between the alpha and beta carbon atoms adjacent to the ester functional group .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-methoxybut-2-enoate can be synthesized through various methods. One common method involves the reaction of ethyl acetoacetate with methanol in the presence of an acid catalyst. This reaction proceeds through a transesterification mechanism, where the ethyl group of ethyl acetoacetate is replaced by the methoxy group from methanol .
Another method involves the alkylation of enolate ions.
Industrial Production Methods
Industrial production of ethyl 3-methoxybut-2-enoate typically involves large-scale transesterification reactions. These reactions are carried out in reactors with controlled temperatures and pressures to optimize yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
化学反応の分析
Types of Reactions
Ethyl 3-methoxybut-2-enoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of ethyl 3-methoxybut-2-enoate can lead to the formation of alcohols or other reduced products.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Ethyl 3-methoxybut-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drug candidates.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
作用機序
The mechanism of action of ethyl 3-methoxybut-2-enoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of alcohols and carboxylic acids. The α,β-unsaturated ester group can also participate in Michael addition reactions, where nucleophiles add to the β-carbon atom .
類似化合物との比較
Ethyl 3-methoxybut-2-enoate can be compared with other similar compounds such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl 3-methyl-3-butenoate: Similar in structure but with a different substitution pattern, leading to different reactivity and applications
Ethyl 3-methoxybut-2-enoate is unique due to its α,β-unsaturated ester group, which imparts distinct reactivity and makes it valuable in various synthetic applications .
特性
CAS番号 |
3510-99-4 |
|---|---|
分子式 |
C7H12O3 |
分子量 |
144.17 g/mol |
IUPAC名 |
ethyl (E)-3-methoxybut-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-4-10-7(8)5-6(2)9-3/h5H,4H2,1-3H3/b6-5+ |
InChIキー |
LAPXQIPANPGXCP-AATRIKPKSA-N |
異性体SMILES |
CCOC(=O)/C=C(\C)/OC |
正規SMILES |
CCOC(=O)C=C(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


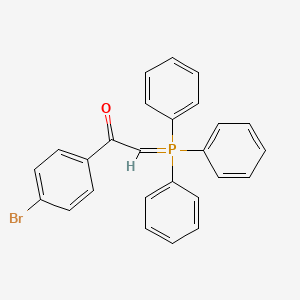
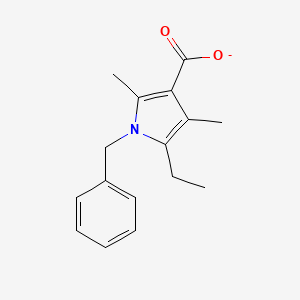
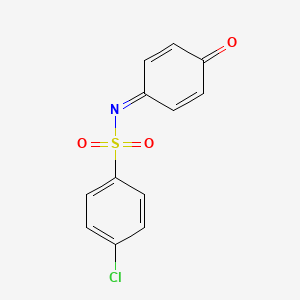
![N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B14168018.png)
![3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B14168019.png)
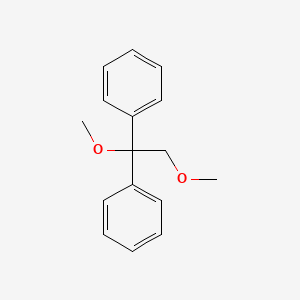
![N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide](/img/structure/B14168034.png)
![2-[4-(Azepan-1-yl)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B14168039.png)
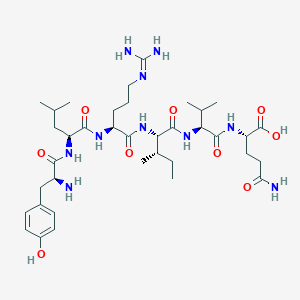
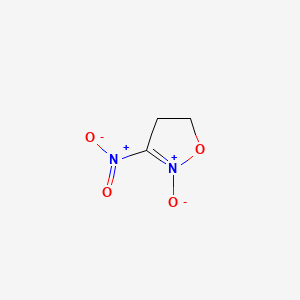


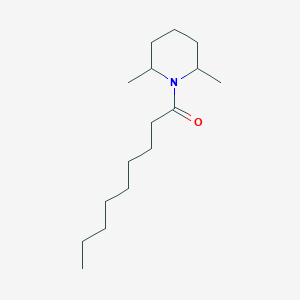
![1-[2,2-Diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene](/img/structure/B14168066.png)
